KRAS inhibitor-17 is a small molecule designed to target and inhibit the activity of the KRAS protein, particularly its mutant forms associated with various cancers. KRAS, or Kirsten rat sarcoma viral oncogene homolog, is a critical component of signaling pathways that regulate cell proliferation, survival, and differentiation. Mutations in KRAS, especially at codons 12, 13, and 61, lead to constitutive activation of the protein, contributing to oncogenesis in many tumors. KRAS inhibitor-17 has been developed to selectively bind to the inactive form of KRAS, thereby blocking its interaction with downstream effectors and inhibiting tumor growth.
The mechanism of action for KRAS inhibitor-17 involves its binding to the inactive GDP-bound form of KRAS. This binding stabilizes the inactive conformation of the protein and prevents nucleotide exchange that is necessary for KRAS activation. The inhibitor engages in reversible interactions with specific residues in the switch regions of KRAS, which are crucial for its function. Studies have shown that this compound exhibits a high affinity for various KRAS mutants (dissociation constants ranging from 10 to 40 nanomolar), effectively disrupting the signaling pathways that promote tumor growth .
KRAS inhibitor-17 has demonstrated significant biological activity in preclinical models. It effectively reduces cellular proliferation and induces apoptosis in cancer cell lines harboring KRAS mutations. The compound has been shown to inhibit downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to decreased phosphorylation of extracellular signal-regulated kinases (ERK) . Additionally, it exhibits selectivity for mutant forms of KRAS over wild-type KRAS, which is crucial for minimizing off-target effects in normal cells.
The synthesis of KRAS inhibitor-17 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as amide coupling or alkylation. The final compound is usually purified using chromatographic methods to ensure high purity necessary for biological testing. Specific details regarding the synthetic pathway can vary based on modifications aimed at enhancing potency or selectivity against specific KRAS mutations .
Interaction studies have revealed that KRAS inhibitor-17 forms stable complexes with both mutant and wild-type forms of KRAS. These studies typically employ techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities and kinetics. The results indicate that while the compound binds effectively to mutant forms like G12C and G12D, it shows lower affinity for the active GTP-bound states of KRAS, reinforcing its role as a selective inhibitor .
Several compounds have been developed to target mutant forms of KRAS. Below is a comparison highlighting their uniqueness:
| Compound Name | Targeted Mutation | Mechanism of Action | Unique Features |
|---|---|---|---|
| KRAS inhibitor-17 | G12C/G12D/G12V | Binds inactive GDP-bound form | High selectivity for mutant forms |
| AMG 510 | G12C | Covalent modification of cysteine residue | First FDA-approved drug targeting KRAS G12C |
| ARS-1620 | G12C | Covalent binding to cysteine | Selective for G12C; enhances cell apoptosis |
| BI-2865 | G12D | Inhibits nucleotide exchange | Potent against multiple KRAS variants |
| RMC-7977 | G12V | Multi-selective inhibition across RAS isoforms | Orally bioavailable; targets both oncogenic and wild-type RAS |
KRAS inhibitor-17 stands out due to its reversible binding nature and high specificity towards various oncogenic mutants without significantly affecting wild-type KRAS activity .
The development of KRAS inhibitor-17 represents a sophisticated approach to targeting the historically "undruggable" KRAS protein through innovative tetracyclic scaffold design [9]. The rational design strategy employed for tetracyclic scaffolds in KRAS inhibitor development leverages structure-based drug design principles to optimize molecular interactions within the switch-II pocket of KRAS proteins [9]. This approach involves the systematic construction of rigid tetracyclic frameworks that can effectively occupy the cryptic allosteric pockets formed by conformational changes in the KRAS protein structure [9].
The tetracyclic quinazoline scaffold design strategy focuses on conformational restraint principles, where the rigidity of the tetracyclic system enhances binding selectivity and potency [15]. Research has demonstrated that tetracyclic quinazoline scaffolds can effectively bind to the KRAS switch-II pocket, with compounds showing selective inhibition of both G12D and G12V KRAS mutant cells while sparing KRAS wild-type cells [15]. The design process incorporates molecular docking analysis to identify optimal binding conformations and predict key protein-ligand interactions [16].
The rational design of tetracyclic scaffolds also emphasizes the importance of electronic and steric factors in determining binding affinity [13]. Studies have shown that optimization of the leaving group characteristics at specific positions of the tetracyclic core can significantly enhance the efficiency of nucleophilic aromatic substitution reactions, which are crucial for introducing functional groups that improve target engagement [4]. The design strategy also considers the balance between molecular rigidity and conformational flexibility to achieve optimal binding within the dynamic KRAS protein environment [9].
Advanced computational approaches, including quantum computing and generative machine learning methods, have been employed to explore the high-dimensional chemical space of tetracyclic scaffolds [26]. These methods enable the identification of structurally novel KRAS inhibitors with enhanced pharmacological properties through systematic exploration of molecular design space [26]. The integration of quantum-enhanced artificial intelligence with traditional medicinal chemistry approaches has accelerated the discovery of tetracyclic scaffolds with improved binding affinity and selectivity profiles [26].
The synthetic routes for KRAS inhibitor-17 and related tetracyclic compounds involve sophisticated multi-step synthetic sequences that require careful optimization of key intermediates [4] [17]. The synthesis typically begins with the construction of the tetrahydropyridopyrimidine core through conventional cyclization chemistry, followed by the sequential introduction of chiral building blocks via nucleophilic aromatic substitution reactions [4].
A critical aspect of the synthetic route involves the optimization of pyrimidone formation under controlled reaction conditions [17]. Research has demonstrated that conducting the pyrimidine formation under acidic conditions significantly suppresses the formation of unwanted side products such as 1,3-oxazinone, leading to yield improvements of approximately 20% [17]. The process optimization also includes enhanced base loading and increased water ratios in reaction solvents to improve reaction robustness [17].
Key intermediate optimization strategies focus on controlling difficult-to-purge impurities that can impact the final product quality [17]. Studies have shown that careful selection of starting materials and reaction conditions can reduce impurity levels to less than 0.10% area percent, ensuring high-quality intermediate compounds [17]. The development of scalable isolation procedures for hygroscopic intermediates, such as hydroiodide salts, represents another critical aspect of the synthetic optimization process [17].
The synthetic route optimization also encompasses the development of transition-metal-free methodologies to improve process efficiency and reduce costs [4]. Research has demonstrated that robust, catalyst-free oxidation reactions can alleviate safety concerns associated with hydrogen peroxide degradation while maintaining high yields [4]. The implementation of one-pot telescoped procedures eliminates the need for halogenated solvents and reduces the number of purification steps required [17].
| Synthetic Step | Starting Material | Key Optimization | Yield Improvement | Reference |
|---|---|---|---|---|
| Pyrimidone Formation | Ketoester precursor | Acidic conditions | 20% | [17] |
| Oxidation Reaction | Sulfide intermediate | Catalyst-free conditions | Enhanced safety | [4] |
| Crystallization | Penultimate intermediate | Single crystallization | Process simplification | [17] |
| Overall Process | Multiple intermediates | Integrated optimization | 21% overall | [17] |
The structure-activity relationship analysis of pyrrolopyrimidine derivatives reveals critical insights into the molecular determinants of KRAS inhibitory activity [12]. Comprehensive SAR studies have demonstrated that pyrrolopyrimidine-based compounds can achieve direct and highly potent inhibition of KRAS G12C through specific structural modifications [12]. The analysis focuses on the systematic evaluation of substitution patterns and their effects on binding affinity, selectivity, and cellular activity [12].
Research has shown that compound SK-17, a representative pyrrolopyrimidine derivative, emerged as a highly potent KRAS G12C inhibitor through systematic structure-activity relationship optimization [12]. Cellular assays demonstrated that this compound exhibits potent antiproliferative effects and effectively inhibits downstream KRAS pathway signaling in a dose-dependent manner [12]. The SAR analysis revealed that specific substitution patterns on the pyrrolopyrimidine core are essential for maintaining high potency and selectivity [12].
The binding affinity measurements for pyrrolopyrimidine derivatives demonstrate significant variations based on structural modifications [33]. Studies have identified compounds with dissociation constants in the sub-micromolar range, with values ranging from 0.3 to 0.7 micromolar for different KRAS mutants [33]. The SAR analysis indicates that compounds exhibit preferential binding to GTP-bound KRAS over GDP-bound forms, suggesting a unique mechanism of action [33].
Key structural features identified through SAR analysis include the importance of specific heterocyclic substituents and their positioning within the pyrrolopyrimidine framework [28]. Research has demonstrated that modifications such as the introduction of trans-3-phenyl-L-proline at specific positions and L-4,4'-biphenylalanine substituents can result in greater than 50-fold enhancement in biochemical potency [28]. The SAR analysis also reveals that core macrocycle modifications can restore cellular activity even when cationic cell-penetrating segments are removed [28].
| Compound | IC50 Biochemical (nM) | IC50 Cellular (μM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| SK-17 | <1 | Low micromolar | Pyrrolopyrimidine urea | [12] |
| Compound 11 | 300-700 (KD) | Sub-micromolar | Pyrazolopyrimidine core | [33] |
| Lead compound | <1 | 3.3-33 | Optimized scaffold | [28] |
| MRTX1133 | 0.0002 (KD) | 0.006 | Noncovalent inhibitor | [11] |
The SAR analysis further reveals that electronic and steric effects play crucial roles in determining inhibitor potency [13]. Fragment optimization studies have shown that specific substitutions can enhance binding efficiency and improve second-order rate constants for covalent inhibition [13]. The analysis demonstrates that non-covalent binding features identified through SAR studies can be successfully translated to the discovery of inhibitors targeting multiple KRAS mutants [13].
KRAS inhibitor-17 demonstrates exceptional biochemical specificity for the KRAS G12C mutant protein through multiple complementary mechanisms that distinguish it from interactions with wild-type KRAS and other oncogenic variants. The compound exhibits remarkable selectivity, with over 1000-fold preference for the G12C mutant compared to wild-type KRAS, reflecting its precision in targeting the unique structural features introduced by the glycine-to-cysteine substitution at position 12 [6] [7].
The biochemical interaction profile reveals that KRAS inhibitor-17 preferentially engages the guanosine diphosphate-bound inactive state of KRAS G12C, consistent with the mechanistic framework established for other switch II pocket inhibitors [8] [9]. This nucleotide state preference is critical for the compound's mechanism of action, as the guanosine diphosphate-bound conformation presents the optimal geometric arrangement for both covalent bond formation with cysteine-12 and productive occupancy of the switch II allosteric pocket [7] [10].
Biochemical binding assays demonstrate that KRAS inhibitor-17 exhibits rapid association kinetics with KRAS G12C, forming a stable covalent adduct that persists even under stringent washing conditions [11] [12]. The compound's binding profile is characterized by a biphasic interaction pattern typical of covalent inhibitors, featuring an initial rapid reversible binding phase followed by slower covalent bond formation that permanently inactivates the target protein [8] [13].
Time-resolved fluorescence resonance energy transfer assays reveal that KRAS inhibitor-17 effectively disrupts the nucleotide exchange process catalyzed by guanine nucleotide exchange factors, preventing the conversion of the inactive guanosine diphosphate-bound state to the active guanosine triphosphate-bound conformation [11] [14]. This inhibition of nucleotide exchange represents a fundamental mechanism by which the compound maintains KRAS G12C in its inactive state, effectively blocking downstream oncogenic signaling pathways [6] [15].
The molecular weight of 471.88 Da and molecular formula C24H20ClF2N3O3 reflect the compound's optimized chemical structure, which balances potency, selectivity, and drug-like properties [3] [16]. The tetracyclic quinazoline scaffold provides the core pharmacophore responsible for switch II pocket recognition, while the acrylamide warhead enables covalent modification of the target cysteine residue [10] [17].
The covalent binding mechanism of KRAS inhibitor-17 to the cysteine-12 residue represents a precisely orchestrated molecular recognition event that exploits the unique chemical properties of the mutant cysteine thiol group. The cysteine-12 residue in KRAS G12C exhibits a significantly depressed pKa value of approximately 7.6, compared to the typical pKa of 8.3 for free cysteine in solution [8]. This depression in pKa results from the specific microenvironment within the nucleotide binding site, where the cysteine thiol experiences stabilization through interactions with nearby polar residues and the phosphate groups of the bound guanosine diphosphate [8] [13].
The lowered pKa value ensures that a substantial fraction of the cysteine-12 thiol exists in the reactive thiolate state at physiological pH, making it particularly susceptible to nucleophilic attack on electrophilic warheads such as the acrylamide group present in KRAS inhibitor-17 [7] [8]. Nuclear magnetic resonance spectroscopy and chemical modification studies have confirmed that this enhanced reactivity is specific to the G12C mutation and does not occur with other common KRAS mutations or the wild-type protein [8] [13].
The covalent bond formation follows a Michael addition mechanism, where the nucleophilic sulfur atom of the cysteine-12 thiolate attacks the β-carbon of the acrylamide warhead, resulting in the formation of a stable carbon-sulfur bond [13] [10]. This reaction is facilitated by the specific geometry adopted when KRAS inhibitor-17 occupies the switch II pocket, positioning the acrylamide warhead in optimal proximity to the reactive cysteine residue [7] [18].
Crystallographic studies of related covalent KRAS G12C inhibitors reveal that the covalent bond formation is accompanied by conformational changes in the switch regions, particularly in switch II, which becomes locked in an inactive conformation [7] [9]. The covalent modification prevents the conformational flexibility required for guanine nucleotide exchange factor-mediated activation, effectively trapping KRAS G12C in its inactive state [6] [19].
The selectivity of covalent modification is remarkable, with mass spectrometry-based cysteine proteome profiling demonstrating that compounds of this class exhibit exceptional specificity for the KRAS G12C cysteine-12 residue among thousands of cysteine-containing peptides in cellular extracts [7]. This selectivity arises from the requirement for both the appropriate chemical reactivity of the target cysteine and the complementary non-covalent interactions that properly position the inhibitor within the switch II pocket [10] [20].
Kinetic studies reveal that the covalent modification occurs with rapid kinetics, characterized by high kinact/KI values that reflect both the binding affinity of the non-covalent complex and the rate of subsequent covalent bond formation [7] [11]. The irreversible nature of this covalent modification contributes to the compound's sustained pharmacodynamic effects, as target re-engagement requires new protein synthesis rather than simple dissociation and re-association dynamics typical of reversible inhibitors [19] [12].
KRAS inhibitor-17 exerts profound allosteric effects on both guanosine diphosphate and guanosine triphosphate binding pockets through its occupation of the switch II pocket, fundamentally altering the conformational dynamics and nucleotide binding properties of KRAS G12C. The allosteric mechanism operates through a network of conformational changes that propagate from the switch II binding site to the nucleotide binding pocket, creating a stabilized inactive conformation that is resistant to activation by guanine nucleotide exchange factors [21] [22].
Molecular dynamics simulations demonstrate that binding of KRAS inhibitor-17 to the switch II pocket induces significant stabilization of the switch I and switch II regions, reducing their conformational flexibility and locking them in conformations incompatible with guanine nucleotide exchange factor interaction [9] [23]. The compound effectively freezes the nucleotide binding site in a conformation that favors guanosine diphosphate retention while preventing the conformational changes necessary for guanosine triphosphate binding and subsequent effector protein recruitment [22] [24].
The allosteric modulation manifests as a dramatic reduction in both intrinsic and guanine nucleotide exchange factor-catalyzed nucleotide exchange rates [25] [26]. Time-resolved fluorescence resonance energy transfer assays reveal that KRAS inhibitor-17 blocks the release of guanosine diphosphate from KRAS G12C, preventing the formation of the nucleotide-free intermediate state that is essential for subsequent guanosine triphosphate loading [11] [27]. This inhibition occurs through stabilization of critical protein-nucleotide contacts, particularly involving the P-loop and switch I regions that form the nucleotide binding pocket [22] [24].
Hydrogen-deuterium exchange mass spectrometry studies reveal that binding of switch II pocket inhibitors reduces the overall conformational plasticity of KRAS, with particularly pronounced effects on the nucleotide-binding regions including the P-loop and G-3/4/5-box motifs [22]. These regions show decreased solvent accessibility upon inhibitor binding, indicating stabilization of the protein-nucleotide interface that prevents nucleotide dissociation [28] [29].
The allosteric mechanism also involves disruption of the interactions between KRAS G12C and downstream effector proteins such as RAF and phosphoinositide 3-kinase [15] [22]. Nuclear magnetic resonance spectroscopy demonstrates that switch II pocket engagement attenuates the binding affinity for effector proteins, even when KRAS is loaded with guanosine triphosphate analogs, indicating that the allosteric effects extend beyond nucleotide binding to include effector recognition [30] [31].
Structural studies reveal that the allosteric modulation involves specific conformational changes in the α3-helix region and the interswitch area, which are critical for both nucleotide binding and effector interaction [9] [21]. These conformational changes are stabilized by the extensive hydrogen bonding and hydrophobic interactions formed between KRAS inhibitor-17 and residues lining the switch II pocket, including key interactions with histidine-95, glutamate-62, and tyrosine-96 [18] [10].